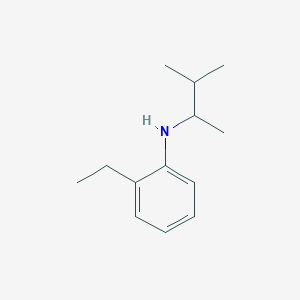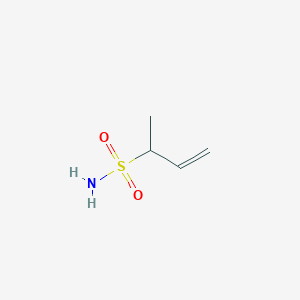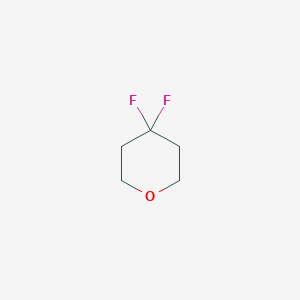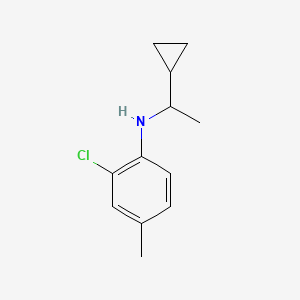
1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It is characterized by a cyclopentane ring substituted with a cyclopentylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentylmethyl bromide with cyclopentanone under basic conditions to form the corresponding alcohol. This intermediate is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopentylmethyl group can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Acidic or basic catalysts.
Major Products Formed:
Oxidation: 1-(Cyclopentylmethyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(Cyclopentylmethyl)cyclopentane-1-methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde is primarily related to its reactivity as an aldehyde. Aldehydes are known to participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This reactivity is exploited in various synthetic applications, including the formation of alcohols, acids, and other derivatives.
Comparison with Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the cyclopentylmethyl group.
Cyclopentylformaldehyde: Similar structure but with a formyl group instead of the cyclopentylmethyl group.
Uniqueness: 1-(Cyclopentylmethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a cyclopentylmethyl group and an aldehyde functional group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(7-3-4-8-12)9-11-5-1-2-6-11/h10-11H,1-9H2 |
InChI Key |
VBWRWHLEZKIBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CCCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methoxyethyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13260162.png)

![4-[(Heptan-4-yl)amino]pentan-1-ol](/img/structure/B13260169.png)
![Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13260170.png)
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13260175.png)
![(2-Ethylbutyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13260185.png)
![4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13260189.png)


![N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine](/img/structure/B13260201.png)
![2-Chloro-4-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13260205.png)


